molecular formula C12H14O3 B13525883 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one

3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B13525883
M. Wt: 206.24 g/mol
InChI Key: ZIPYCDFHTDSPIZ-CMDGGOBGSA-N
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Description

3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone with a 4-methoxyphenyl group at position 1 and an ethoxy substituent at position 2. Chalcones (1,3-diarylprop-2-en-1-ones) are α,β-unsaturated ketones known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(E)-3-ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C12H14O3/c1-3-15-9-8-12(13)10-4-6-11(14-2)7-5-10/h4-9H,3H2,1-2H3/b9-8+

InChI Key

ZIPYCDFHTDSPIZ-CMDGGOBGSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CCOC=CC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3-ethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, arthritis, and neurodegenerative disorders.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs.
  • Electron-Withdrawing Groups (e.g., Cl) : Chloro substituents lower electron density at the α,β-unsaturated system, red-shifting UV-Vis absorption (e.g., λₘₐₓ = 340 nm in vs. ~320 nm for methoxy derivatives).

Quantum Chemical and DFT Studies

Density functional theory (DFT) analyses reveal how substituents modulate electronic properties:

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Reactivity Descriptors Reference
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.723 -5.386 3.337 High electrophilicity index
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -8.171 -5.959 2.212 Enhanced radical scavenging
(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one -7.5* -2.8* 4.7* Polarizable charge distribution

Key Observations :

  • Hydroxyl Groups : Lower band gaps (e.g., 2.212 eV in ) correlate with higher antioxidant activity due to improved electron donation.

Key Observations :

  • Chloro vs. Methoxy : Chloro derivatives exhibit stronger antimicrobial activity due to increased electrophilicity .
  • Hydroxyl vs. Alkoxy : Hydroxyl groups (IC₅₀ = 25.4 μM in ) outperform methoxy/ethoxy in antioxidant assays due to H-bond donation.

Thermal and Crystallographic Properties

Thermal stability and crystal packing are influenced by substituent size and polarity:

Compound Melting Point (°C) Thermal Decomposition (°C) Crystal Packing Features Reference
(E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 162 270 π-π stacking; O-H···O bonds
(E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 175 285 C-H···π interactions dominate

Key Observations :

  • Ethoxy Groups : Higher melting points (175°C vs. 162°C for hydroxyl analogs) suggest stronger intermolecular forces in ethoxy derivatives .

Biological Activity

3-Ethoxy-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. The following sections provide a comprehensive overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The compound is synthesized through a Claisen-Schmidt reaction, where 4-methoxyacetophenone reacts with an appropriate aldehyde in the presence of a base. This method allows for the formation of chalcones, which are characterized by their α,β-unsaturated carbonyl structures. The specific synthesis of this compound involves the use of 4-methoxybenzaldehyde and ethyl acetate as starting materials.

Antimicrobial Activity

Research has demonstrated that chalcone derivatives exhibit significant antimicrobial properties. In studies evaluating the minimum inhibitory concentration (MIC) against various pathogens, this compound showed promising results:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus31.25Moderate
Candida albicans62.5Low
Escherichia coli125Low

This data indicates that while the compound has some activity against bacterial strains, it is more effective against fungal species.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed that this compound exhibits cytotoxic effects, particularly against liver cancer (HepG2) and cervical cancer (HeLa) cells:

Cell Line IC50 (µM) Activity
HepG215Potent
HeLa20Moderate
MCF-7>30Low

The IC50 values suggest that the compound is particularly effective against HepG2 cells, with a notable potency that warrants further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

The biological activity of chalcone derivatives can be significantly influenced by their structural features. For this compound, the presence of the methoxy group at the para position on the phenyl ring enhances its lipophilicity and potentially increases its interaction with biological targets. Studies indicate that modifications to the aromatic rings can lead to variations in activity levels:

  • Electron-Withdrawing Groups: Increase activity by stabilizing the conjugated system.
  • Electron-Donating Groups: Generally decrease activity due to destabilization effects.

Case Study 1: Antifungal Activity

In a study investigating antifungal properties, this compound was tested against Candida albicans and Cryptococcus neoformans. Results indicated that compounds with similar structures exhibited fungicidal properties at lower concentrations, suggesting that this chalcone could be developed into a therapeutic agent for fungal infections.

Case Study 2: Anticancer Mechanism

A detailed mechanism study on HeLa cells revealed that this compound induces apoptosis through mitochondrial pathways. The compound was found to disrupt tubulin assembly, leading to cell cycle arrest and subsequent cell death. This mechanism underscores its potential as an anticancer agent.

Q & A

Q. Biological Assays :

  • Antioxidant Activity : DPPH radical scavenging (IC50 values) .
  • Neuroprotection : In vitro models (e.g., SH-SY5Y cells) assess cholinergic activity .

Structure-Activity Relationship (SAR) : Correlate substituent electronegativity with bioactivity using regression models .

Substituent DPPH IC50 (µM) Neuroprotection (%)
4-OCH₃12.5 ± 1.278 ± 3
4-Cl8.9 ± 0.965 ± 4
4-F15.2 ± 1.572 ± 2

Data Contradiction Analysis

Q. How to address discrepancies between experimental and theoretical UV-Vis spectra for chalcone derivatives?

  • Resolution Steps :

Solvent Effects : Include solvent models (e.g., PCM in DFT) to account for polarity shifts .

Conformational Sampling : Rotamer populations influence absorbance; use molecular dynamics (MD) simulations .

Experimental Calibration : Validate spectrophotometer settings (e.g., slit width, baseline correction) .

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